Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate
Overview
Description
Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate, also known as MHO-PC, is a synthetic compound that has gained attention in the scientific community due to its potential as a drug candidate. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising target for drug development.
Mechanism Of Action
The mechanism of action of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the production of pro-inflammatory cytokines, and inhibition of this pathway can lead to a reduction in inflammation.
Biochemical And Physiological Effects
Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote the production of anti-inflammatory cytokines. It has also been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the advantages of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate for lab experiments is its specificity. Its unique structure allows it to interact with biological systems in a specific way, making it a useful tool for studying specific pathways and processes. However, one of the limitations is its complex synthesis, which can make it difficult and expensive to obtain.
Future Directions
There are several future directions for research on Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate. One area of research could be its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of research could be its potential as a neuroprotective agent, as it has been shown to have a protective effect on the brain. Additionally, further research could be done to fully understand the mechanism of action of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate and its potential for drug development.
Synthesis Methods
The synthesis of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is a complex process that involves multiple steps. The initial step involves the reaction of 2-cyclohexenone with ethyl acetoacetate to form a diketone intermediate. This intermediate is then reacted with propyl magnesium bromide to form the corresponding alcohol. The final step involves the reaction of the alcohol with methyl chloroformate to form Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate.
Scientific Research Applications
Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has been the subject of several scientific studies due to its potential as a drug candidate. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h6-7,10,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFULBRLAWSGYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)C=C(C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188990 | |
Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |
CAS RN |
27871-91-6 | |
Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27871-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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